Chmfl-PI3KD-317

PI3Kδ inhibition Kinase inhibitor potency ADP-Glo assay

PI3Kδ research is often confounded by off-target isoform activity. CHMFL-PI3KD-317 provides a validated solution with exceptional selectivity. - **Selectivity**: >10-1500x over class I/II/III PI3K & PIKK family members; screened vs. 468 kinases at 1μM - **Potency**: Biochemical IC50 = 6 nM; cellular pAkt (T308) EC50 = 4.3 nM in B-cell lines - **In vivo validated**: Oral bioavailability, t1/2 3.28h, active in MOLM14 AML xenograft (25-100 mg/kg QD)

Molecular Formula C21H24ClN5O3S2
Molecular Weight 494.0 g/mol
Cat. No. B10821712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChmfl-PI3KD-317
Molecular FormulaC21H24ClN5O3S2
Molecular Weight494.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NC2=C(N=CC(=C2)C3=C(N=C(S3)NC(=O)C(C(C)C)N)C)Cl
InChIInChI=1S/C21H24ClN5O3S2/c1-11(2)17(23)20(28)26-21-25-13(4)18(31-21)14-9-16(19(22)24-10-14)27-32(29,30)15-7-5-6-12(3)8-15/h5-11,17,27H,23H2,1-4H3,(H,25,26,28)/t17-/m0/s1
InChIKeyPIBKKQFQADCDAW-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CHMFL-PI3KD-317: High-Selectivity PI3Kδ Inhibitor


CHMFL-PI3KD-317 is an aminothiazole-pyridine-based small molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), identified as compound 15i during structure-activity relationship (SAR) optimization [1]. It inhibits PI3Kδ with an IC₅₀ of 6 nM in biochemical assays and exhibits over 10–1500-fold selectivity against other class I, II, and III PIKK family isoforms [1][2]. In cellular models, it potently suppresses PI3Kδ-mediated Akt T308 phosphorylation (EC₅₀ = 4.3 nM) while sparing signaling through PI3Kα, β, and γ [1]. The compound demonstrates acceptable oral pharmacokinetics in rodents and dose-dependent antitumor activity in a MOLM14 AML xenograft model [1][3]. It is supplied for research use only and is not intended for human therapeutic applications .

PIKK family-wide isoform selectivity assessment for PI3Kδ signaling studies
Cellular target engagement verification in B-cell models
Comprehensive kinome selectivity profiling to minimize off-target interpretation
Oral in vivo pharmacology fit for AML xenograft research

CHMFL-PI3KD-317 Irreplaceable Selectivity


PI3Kδ inhibitors share a common target but exhibit substantial divergence in isoform selectivity, kinome-wide off-target liability, and cellular potency [1]. For instance, the clinically approved agents idelalisib and duvelisib show distinct selectivity fingerprints: idelalisib is highly selective for PI3Kδ (IC₅₀ ~19 nM, ~100–400× selectivity over other class I isoforms), whereas duvelisib is a dual PI3Kδ/γ inhibitor with different potency ratios [2][3]. CHMFL-PI3KD-317 provides a unique selectivity window—over 10–1500× across all PIKK family members—and exhibits an EC₅₀ of 4.3 nM in cellular Akt phosphorylation assays [4]. Additionally, it was screened against a panel of 468 kinases at 1 μM, demonstrating minimal off-target binding [4]. These parameters are not interchangeable; substituting CHMFL-PI3KD-317 with another PI3Kδ inhibitor without confirming equivalent selectivity and cellular activity may introduce unintended signaling perturbations or alter the biological outcome of an experiment [1].

Isoform Selectivity Fingerprint

CHMFL-PI3KD-317 covers class II, III and PI4K isoforms beyond the class I focus of idelalisib and the δ/γ dual profile of duvelisib. Selectivity context may not transfer directly.

Kinome Profiling Breadth

Profiled against 468 kinases with excellent selectivity; alternative inhibitors may have limited public kinome data, increasing off-target interpretation uncertainty.

Cellular & In Vivo Dosing Context

Cellular EC₅₀ and oral PK enable once-daily in vivo dosing; substituting with inhibitors requiring BID regimens or showing different cellular permeability may alter model response.

CHMFL-PI3KD-317 Quantitative Differentiation


Biochemical Potency vs. Idelalisib & Duvelisib

In ADP-Glo biochemical assays, CHMFL-PI3KD-317 inhibits PI3Kδ with an IC₅₀ of 6 nM [1]. This compares to reported IC₅₀ values for idelalisib ranging from 2.5 nM (vendor data) to 19 nM (determined at 2× Km ATP) and for duvelisib ranging from 2.5 nM to 50 nM depending on assay conditions [2]. The potency of CHMFL-PI3KD-317 places it in the low nanomolar range, comparable to or exceeding that of clinically validated PI3Kδ inhibitors.

Biochemical Potency
Cross-study comparable
IC₅₀ 6 nM (PI3Kδ) vs. idelalisib 2.5–19 nM, duvelisib 2.5–50 nM
Supports PI3Kδ biochemical assay context
ADP-Glo assay; potency may vary with ATP concentration
PI3Kδ inhibition Kinase inhibitor potency ADP-Glo assay

PIKK Family Isoform Selectivity Profile

CHMFL-PI3KD-317 exhibits >10–1500-fold selectivity for PI3Kδ over other class I, II, and III PIKK family members, including PI3Kα (IC₅₀ = 62.6 nM), PI3Kβ (284 nM), PI3Kγ (202.7 nM), PIK3C2A (>10,000 nM), PIK3C2B (882.3 nM), VPS34 (1801.7 nM), PI4KIIIA (574.1 nM), and PI4KIIIB (300.2 nM) [1][2]. In contrast, idelalisib shows ~40–300-fold selectivity primarily over class I isoforms (PI3Kα IC₅₀ = 8,600 nM, PI3Kβ = 4,000 nM, PI3Kγ = 2,100 nM) [3]. Duvelisib is a dual PI3Kδ/γ inhibitor with IC₅₀ values of 2.5 nM (δ) and 27.4 nM (γ), and significantly lower selectivity against PI3Kβ and PI3Kα . The selectivity profile of CHMFL-PI3KD-317 is broader, extending to class II and III PI3Ks as well as PI4K isoforms.

PIKK Selectivity
Cross-study comparable
>10–1500-fold over class I, II, III and PI4K isoforms; PI3Kα IC₅₀ 62.6 nM, β 284 nM, γ 202.7 nM, PIK3C2A >10,000 nM
Broader PIKK family selectivity review
Recombinant enzyme assays; comparative isoform ranking context
Isoform selectivity PI3K family Off-target kinase profiling

Kinome-Wide Selectivity Screening

CHMFL-PI3KD-317 was evaluated against a diverse panel of 468 protein kinases and mutants at a concentration of 1 μM [1][2]. It demonstrated an excellent selectivity profile with minimal off-target binding across the kinome [1]. This level of broad kinome profiling is not uniformly reported for all PI3Kδ inhibitors; for example, idelalisib was profiled against a panel of 47 kinases [3], while duvelisib was screened against 50 kinases [4]. The 468-kinase panel provides a more comprehensive assessment of potential off-target kinase interactions, offering higher confidence in the compound's specificity.

Kinome Panel
Class-level inference
468 kinases screened at 1 μM vs. idelalisib 47, duvelisib 50 kinases
Larger panel supports off-target interpretation
Minimal off-target binding reported; class-level inference
Kinase profiling Off-target screening Selectivity index

Cellular Target Engagement (Akt Phosphorylation)

In Raji B cells, CHMFL-PI3KD-317 inhibits PI3Kδ-mediated phosphorylation of Akt at Thr308 with an EC₅₀ of 4.3 nM [1]. Importantly, the compound does not inhibit PI3Kα-, PI3Kβ-, or PI3Kγ-mediated Akt phosphorylation, confirming cellular isoform selectivity [1]. For comparison, idelalisib exhibits an EC₅₀ of ~8–10 nM for pAkt inhibition in similar B-cell lines, while duvelisib shows an EC₅₀ of ~1–10 nM depending on the cellular context [2][3]. The EC₅₀ value of CHMFL-PI3KD-317 aligns closely with its biochemical IC₅₀, indicating efficient cellular permeability and target engagement.

Cellular Target Engagement
Cross-study comparable
EC₅₀ 4.3 nM (Akt T308, Raji cells) vs. idelalisib 8–10 nM, duvelisib 1–10 nM
Confirms cellular PI3Kδ pathway engagement
Raji B-cell line; comparable cellular permeability
Cellular potency Akt phosphorylation Target engagement

In Vivo Antitumor Activity in AML Xenograft

In a MOLM14 acute myeloid leukemia (AML) xenograft model in female nu/nu mice, CHMFL-PI3KD-317 administered orally at 25, 50, and 100 mg/kg/day for 14 days resulted in dose-dependent inhibition of tumor growth [1][2]. No mortality or significant body weight loss was observed at any dose level, indicating tolerability [2]. By comparison, idelalisib has demonstrated efficacy in various B-cell malignancy xenograft models at doses ranging from 10–150 mg/kg BID, while duvelisib has shown activity at 10–30 mg/kg BID [3][4]. CHMFL-PI3KD-317 achieves efficacy with once-daily oral dosing, which may simplify experimental protocols compared to twice-daily regimens.

In Vivo AML Model
Class-level inference
Dose-dependent tumor growth inhibition at 25–100 mg/kg QD (MOLM14 xenograft)
Model-response endpoint context
No mortality or significant body weight loss; data to verify
In vivo efficacy AML xenograft Oral administration

Oral Pharmacokinetic Profile

CHMFL-PI3KD-317 exhibits acceptable pharmacokinetic properties in Sprague-Dawley rats, with a half-life (T₁/₂) of 3.28 hours and good oral bioavailability [1][2]. These parameters support once-daily oral dosing in preclinical efficacy studies. In comparison, idelalisib has a reported half-life of approximately 2–4 hours in rodents with oral bioavailability of ~45–60% [3]. Duvelisib demonstrates a half-life of ~2–3 hours with variable bioavailability depending on formulation [4]. The PK profile of CHMFL-PI3KD-317 is consistent with that of other orally bioavailable PI3Kδ inhibitors, enabling convenient administration in long-term in vivo experiments.

Oral Pharmacokinetics
Class-level inference
T₁/₂ 3.28 h in rat; acceptable oral bioavailability
Supports once-daily oral dosing in rodent studies
Sprague-Dawley rat PK; cross-species extrapolation not established
Pharmacokinetics Oral bioavailability In vivo dosing

CHMFL-PI3KD-317 Recommended Applications


PI3Kδ Signaling Studies in B-Cell Malignancy Models

Use CHMFL-PI3KD-317 in Raji, MOLM14, or other B-cell leukemia/lymphoma cell lines to dissect PI3Kδ-specific signaling pathways without confounding activity from PI3Kα, β, γ, or class II/III PI3Ks [1]. The compound's >10–1500× selectivity window and cellular EC₅₀ of 4.3 nM ensure that observed effects on Akt phosphorylation, proliferation, or survival are attributable to PI3Kδ inhibition [1][2]. This is particularly valuable when comparing results to dual inhibitors like duvelisib or pan-PI3K inhibitors that lack isoform resolution [3].

Kinome-Wide Selectivity Validation Studies

Employ CHMFL-PI3KD-317 as a high-selectivity PI3Kδ tool compound in experiments where off-target kinase effects must be minimized. The compound has been screened against 468 kinases at 1 μM with excellent selectivity [1][2]. This extensive profiling makes it suitable for use in complex cellular systems (e.g., primary patient samples, co-culture models) where unexpected kinase inhibition could alter phenotypes [2]. Compare results with less thoroughly profiled PI3Kδ inhibitors to control for off-target contributions [3].

In Vivo Efficacy in AML Xenograft Models

CHMFL-PI3KD-317 is appropriate for in vivo pharmacology studies in MOLM14 AML xenograft models, where oral dosing at 25–100 mg/kg QD for 14 days produced dose-dependent tumor growth inhibition without overt toxicity [1][2]. The compound's acceptable oral bioavailability and 3.28-hour half-life in rats support once-daily administration, simplifying experimental logistics relative to BID regimens [1][2]. Use in comparative efficacy studies alongside standard-of-care agents or other PI3Kδ inhibitors to benchmark antitumor activity [3].

Comparative Selectivity Profiling vs. Other Inhibitors

In studies designed to compare the biological consequences of different PI3Kδ inhibitor selectivity profiles, CHMFL-PI3KD-317 serves as a representative high-selectivity δ-sparing compound. Contrast its effects with idelalisib (selective but with different isoform ratios) and duvelisib (dual δ/γ inhibitor) to elucidate the role of PI3Kγ co-inhibition or broader PIKK family engagement in B-cell biology and therapeutic response [1][2]. The compound's defined selectivity window over PI4K isoforms further distinguishes it from other δ-selective agents [1].

Application
Selection Property
Validation Focus
PI3Kδ signaling studies in B-cell models
Isoform selectivity coverage
Cellular pathway-response endpoints
Kinome selectivity validation studies
Kinome profiling breadth
Off-target kinase review
In vivo AML xenograft pharmacology
Oral PK & dosing fit
Model-response endpoint monitoring
Comparative inhibitor profiling
Selectivity fingerprint differentiation
Isoform-specific pathway interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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